4-苯甲基哌嗪-1-磺酰胺

描述

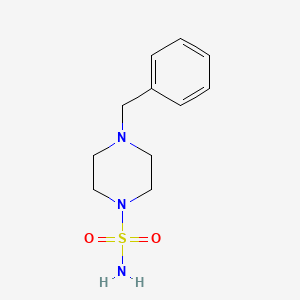

4-Benzylpiperazine-1-sulfonamide is a chemical compound that has been studied for its potential as a selective adenosine A2B receptor antagonist. This compound is part of a larger class of sulfonamides, which are known for their significance in pharmaceutical applications due to their therapeutic properties.

Synthesis Analysis

The synthesis of sulfonamides like 4-Benzylpiperazine-1-sulfonamide often involves the aminolysis of p-nitrophenylsulfonates. A novel method for the preparation of sulfonamides was developed due to the low yields and failures of standard reactions. This method utilized p-nitrophenoxide as a leaving group, which reacted with a variety of amines, including N-benzylpiperazine, to yield the desired sulfonamides in satisfying to very good yields .

Molecular Structure Analysis

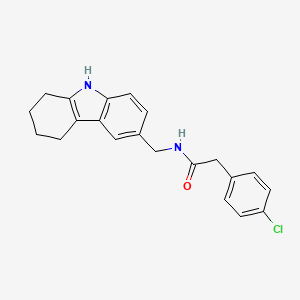

The molecular structure of 4-Benzylpiperazine-1-sulfonamide is characterized by the presence of a benzylpiperazine moiety linked to a sulfonamide group. This structure is crucial for its activity as an adenosine A2B receptor antagonist. The specificity and potency of the compound are influenced by the nature of its substituents and the overall molecular architecture .

Chemical Reactions Analysis

The chemical reactivity of 4-Benzylpiperazine-1-sulfonamide is influenced by the functional groups present in its structure. The sulfonamide group, in particular, is known to participate in various chemical reactions, which can be utilized to synthesize a wide range of derivatives with potential biological activities. The reactivity of the compound can be further explored by reacting it with different amines or aldehydes to yield substituted benzimidazole sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzylpiperazine-1-sulfonamide, such as melting point and solubility, are determined by its molecular structure. The presence of both sulfonyl and amide groups can influence these properties, which are essential for the compound's application in drug development. The progress of reactions involving this compound can be monitored using techniques like thin-layer chromatography, and its structure can be elucidated using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR .

科学研究应用

磺酰胺类抑制剂及其应用

磺酰胺类化合物作为合成抗生素及其他用途磺酰胺类化合物是一类重要的合成抑菌抗生素,用于治疗细菌感染。除了抗生素特性外,磺酰胺类化合物还因存在于多种临床用药中而被用于各种治疗领域,包括利尿剂、碳酸酐酶抑制剂和抗癫痫药。对磺酰胺类抑制剂的研究已将其用途扩展到抗病毒、抗癌和治疗阿尔茨海默病,展示了其在药物开发中的多功能性和重要性 (Gulcin & Taslimi, 2018)。

磺酰胺类化合物的多样生物活性磺酰胺类化合物表现出广泛的生物活性,包括抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤特性。其简单的合成和可生产的衍生物多样性使其成为药物化学中的主要成分。大多数含有磺酰胺基团或磺酰脲等相关基团的生物活性物质都表现出清晰的构效关系,突出了磺酰胺类化合物在各种疾病的药物设计和开发中的重要性 (Azevedo-Barbosa 等人,2020)。

环境和分析应用

磺酰胺类化合物的环境影响和分析磺酰胺类化合物在环境中的存在,特别是来自农业活动,促进了对其对微生物种群和人类健康影响的研究。这导致了用于检测和研究磺酰胺类化合物的分析方法的开发,例如免疫分析和生物传感器,以监测和控制其影响 (Baran 等人,2011)。

毛细管电泳用于磺酰胺类化合物分析由于磺酰胺类化合物在医学和兽医实践中的广泛使用,使用毛细管电泳 (CE) 分析磺酰胺类化合物一直是研究的重点。CE 方法已被开发用于测定药物形式、食品、血清和其他生物液体中的磺酰胺类化合物,有助于质量控制和理论研究 (Hoff & Kist, 2009)。

作用机制

Target of Action

4-Benzylpiperazine-1-sulfonamide primarily targets carbonic anhydrase (CA) isoforms . Carbonic anhydrases are a family of enzymes that catalyze the reversible conversion of carbon dioxide to bicarbonate and protons. They play a crucial role in various physiological processes, including pH regulation, fluid balance, and respiration .

Mode of Action

4-Benzylpiperazine-1-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The compound affects the folic acid metabolism cycle by acting as a competitive inhibitor of p-aminobenzoic acid . This leads to a decrease in the production of folic acid, which is essential for bacterial growth. The monooxygenase SadA catalyzes the initial ipso-hydroxylation of sulfonamide molecules resulting in the release of 4-aminophenol (4-AP), whereas SadB is responsible for the transformation of this unstable metabolite into 1,2,4-trihydroxybenzene (THB) .

Result of Action

The inhibition of folic acid synthesis by 4-Benzylpiperazine-1-sulfonamide leads to a decrease in bacterial growth, as folic acid is essential for the synthesis of nucleic acids in bacteria . This results in a bacteriostatic effect, where the growth of bacteria is halted.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzylpiperazine-1-sulfonamide. Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This widespread environmental presence could potentially lead to the development of bacterial resistance .

未来方向

Molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, were developed using both self-assembly and semi-covalent approaches . By virtue of its modest selectivity against the test illicit drugs, 1-MIPs could potentially be used as a dummy MIP for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .

生化分析

Biochemical Properties

4-Benzylpiperazine-1-sulfonamide interacts with various biomolecules in the body. Benzylpiperazine, a component of the compound, has been shown to have amphetamine-like effects, suggesting it may interact with neurotransmitter systems . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria

Cellular Effects

The cellular effects of 4-Benzylpiperazine-1-sulfonamide are likely to be diverse, given the range of activities associated with its constituent parts. Benzylpiperazine’s stimulant properties suggest it may influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . Sulfonamides’ antibacterial activity implies they may have effects on bacterial cells, such as inhibiting growth or inducing cell death .

Molecular Mechanism

The molecular mechanism of action of 4-Benzylpiperazine-1-sulfonamide is likely to involve a combination of the mechanisms of its constituent parts. Benzylpiperazine has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to amphetamine . Sulfonamides, meanwhile, act by inhibiting the enzyme dihydropteroate synthetase, thereby disrupting the synthesis of folic acid in bacteria .

Temporal Effects in Laboratory Settings

Adverse effects associated with benzylpiperazine use, such as confusion, agitation, vomiting, anxiety, and palpitations, have been reported to occur both during intoxication and up to 24 hours after use .

Dosage Effects in Animal Models

The effects of 4-Benzylpiperazine-1-sulfonamide at different dosages in animal models have not been specifically studied. Benzylpiperazine, a component of the compound, has been found to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight .

Metabolic Pathways

Sulfonamides are known to be involved in the inhibition of folic acid synthesis in bacteria .

属性

IUPAC Name |

4-benzylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c12-17(15,16)14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOUGKAXQBUEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)

![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)

![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)